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molecular formula C8H9BrO B1341062 2-Bromo-4-ethylphenol CAS No. 64080-15-5

2-Bromo-4-ethylphenol

Cat. No. B1341062
M. Wt: 201.06 g/mol
InChI Key: XAVFMOSJCDSLCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07148226B2

Procedure details

Bromine (11.6 mL, 0.23 mol) was added slowly to a cooled 0° C. of 4-ethylphenol (2 g, 0.21 mol) dissolved in CH2Cl2 (125 mL). After the addition was complete the reaction mixture was stirred for 5 mins and then quenched with 1N NaOH. The reaction mixture was diluted with H2O and the layers separated. The organic layer was concentrated to an orange oil. Purification by flash column chromatography (0% to 5% EtOAc in hexanes) gave the title compound as a clear oil (4 g, 98%). 1H NMR (400 MHz, CDCl3): δ 1.20 (t, J=7.6 Hz, 3 H), 2.58 (q, J=7.5 Hz, 2 H), 5.36 (s, 1 H), 6.93 (d, J=8.3 Hz, 1 H), 7.03 (d, J=8.3 Hz, 1 H), 7.28 (s, 1 H).
Quantity
11.6 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
[Br:1]Br.[CH2:3]([C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1)[CH3:4]>C(Cl)Cl>[Br:1][C:7]1[CH:6]=[C:5]([CH2:3][CH3:4])[CH:10]=[CH:9][C:8]=1[OH:11]

Inputs

Step One
Name
Quantity
11.6 mL
Type
reactant
Smiles
BrBr
Name
Quantity
2 g
Type
reactant
Smiles
C(C)C1=CC=C(C=C1)O
Step Two
Name
Quantity
125 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 5 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
quenched with 1N NaOH
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with H2O
CUSTOM
Type
CUSTOM
Details
the layers separated
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated to an orange oil
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography (0% to 5% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC1=C(C=CC(=C1)CC)O
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 9.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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